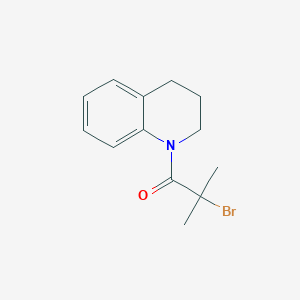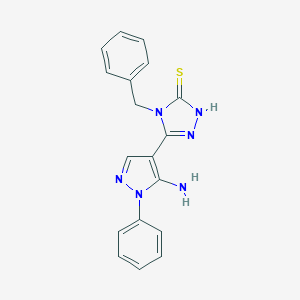
1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline, also known as BMTQ, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. BMTQ is a synthetic compound that belongs to the class of quinolines and has a unique chemical structure that makes it a promising candidate for further research.
科学的研究の応用
1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline has been studied extensively for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline has been found to exhibit high selectivity and sensitivity towards certain metal ions, such as Fe3+, Cu2+, and Zn2+. This property of 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline makes it a promising candidate for the development of metal ion sensors.
1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline has also been studied for its potential use as a drug candidate. It has been found to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline has also been found to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the development of drugs for the treatment of inflammatory diseases.
作用機序
The mechanism of action of 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, studies have shown that 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline interacts with metal ions and forms a complex, which can then bind to biomolecules such as DNA and proteins. This interaction can lead to changes in the structure and function of these biomolecules, resulting in the observed biological effects of 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline.
Biochemical and Physiological Effects:
1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the production of reactive oxygen species. 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
実験室実験の利点と制限
1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline has several advantages as a research tool. It is a fluorescent probe that can be used for the detection of metal ions with high selectivity and sensitivity. 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline is also a potential candidate for the development of drugs for the treatment of cancer and inflammatory diseases. However, the synthesis method of 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline is complex and requires expertise in organic chemistry. 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline is also a relatively new compound, and its biological effects and mechanism of action are not fully understood.
将来の方向性
There are several future directions for research on 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline. One area of research is the development of metal ion sensors based on 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline. 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline can be modified to improve its selectivity and sensitivity towards certain metal ions, making it a promising candidate for the development of metal ion sensors.
Another area of research is the development of 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline-based drugs for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline and its effects on various biomolecules. This information can then be used to design more potent and selective 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline-based drugs.
Conclusion:
In conclusion, 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline is a novel compound that has gained attention in the scientific community for its potential applications in various fields. It is a fluorescent probe that can be used for the detection of metal ions with high selectivity and sensitivity. 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline is also a potential candidate for the development of drugs for the treatment of cancer and inflammatory diseases. However, further studies are needed to fully understand the mechanism of action of 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline and its effects on various biomolecules.
合成法
1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline can be synthesized using a multistep process that involves the reaction of 2-bromo-2-methylpropanoic acid with aniline. The reaction results in the formation of an intermediate product, which is then subjected to a series of reactions involving cyclization, reduction, and condensation to obtain the final product, 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline. The synthesis method of 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline is complex and requires expertise in organic chemistry.
特性
分子式 |
C13H16BrNO |
|---|---|
分子量 |
282.18 g/mol |
IUPAC名 |
2-bromo-1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C13H16BrNO/c1-13(2,14)12(16)15-9-5-7-10-6-3-4-8-11(10)15/h3-4,6,8H,5,7,9H2,1-2H3 |
InChIキー |
AAJXPPABGJWGIT-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)N1CCCC2=CC=CC=C21)Br |
正規SMILES |
CC(C)(C(=O)N1CCCC2=CC=CC=C21)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293192.png)

![2-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293199.png)

![Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B293202.png)
![2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293205.png)
![4-(methylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thiol](/img/structure/B293206.png)
![methyl 2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293208.png)
![methyl 2-benzylidene-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293209.png)
![(14E)-14-[(4-chlorophenyl)methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B293210.png)
![3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B293211.png)
![4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide](/img/structure/B293212.png)
![4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B293213.png)
![4-(4-chlorophenyl)-2-ethoxy-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B293214.png)